molecular formula C20H19FN2O5 B2780713 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 955228-43-0

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2780713
CAS RN: 955228-43-0
M. Wt: 386.379
InChI Key: UUZCHAKPMZCILM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone group, a fluorophenoxy group, and an acetamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d][1,3]dioxol-5-yl group could potentially introduce aromatic character into the molecule .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the acetamide group could potentially undergo hydrolysis, and the fluorophenoxy group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorophenoxy group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research has demonstrated the significance of structurally modifying molecules like N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide to enhance metabolic stability and efficacy. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlight how altering the heterocyclic components of such molecules can reduce metabolic deacetylation, thus improving in vitro potency and in vivo efficacy (Stec et al., 2011).

Anticonvulsant and Analgesic Activities

The synthesis and evaluation of compounds derived from similar structures have shown potential anticonvulsant and analgesic activities. These findings suggest a broader pharmacological applicability in treating epilepsy and pain management. Investigations into 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides reveal significant protection in animal models of epilepsy, further indicating the therapeutic potential of such compounds (Obniska et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies exploring benzothiazolinone acetamide analogs have shed light on their potential in photovoltaic applications and ligand-protein interactions. This research avenue is particularly intriguing for the development of dye-sensitized solar cells (DSSCs), offering insights into light harvesting efficiency and the electronic properties of such compounds. The non-linear optical (NLO) activity and molecular docking studies against Cyclooxygenase 1 (COX1) suggest a multifaceted utility in both renewable energy and biomedical research (Mary et al., 2020).

Inhibitory Effects on Kinase Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives highlights their role in inhibiting Src kinase activity, demonstrating anticancer activities. This points to a promising area of cancer treatment research, where modifications of the N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide structure could lead to potent anticancer agents (Fallah-Tafti et al., 2011).

Metabolic Pathway Insights

Understanding the metabolic pathways and the role of specific metabolites in drug-induced liver toxicity is crucial for drug safety. Studies on the metabolism of related compounds, such as flutamide, provide valuable insights into the enzymatic processes involved in drug-induced hepatotoxicity, highlighting the importance of N-hydroxylation and reduction in mitigating liver injury (Ohbuchi et al., 2009).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c21-14-1-4-16(5-2-14)26-11-19(24)22-9-13-7-20(25)23(10-13)15-3-6-17-18(8-15)28-12-27-17/h1-6,8,13H,7,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZCHAKPMZCILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

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